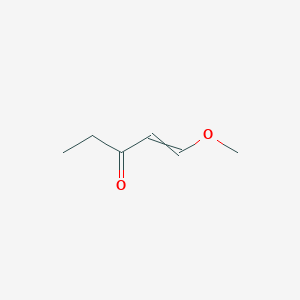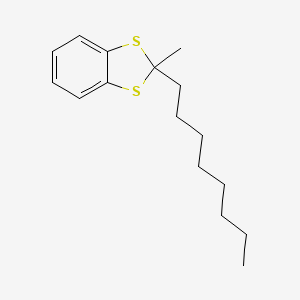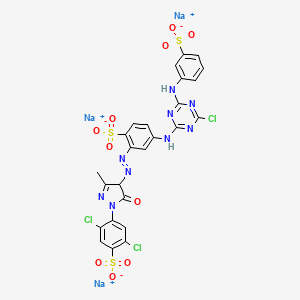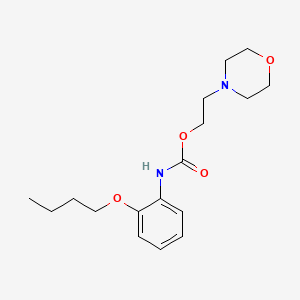
4-Hydroxy-4-methyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyloxolan-3-one is a heterocyclic organic compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyloxolan-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reduction and dehydration/cyclization of 2-deoxy-D-ribose in an acidic aqueous solution . This process involves multiple steps, including the formation of intermediate compounds that eventually lead to the desired oxolane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-4-methyloxolan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyloxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. The hydroxyl group plays a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity .
Comparison with Similar Compounds
- 3-Hydroxy-4-methyloxolan-2-one
- 4-Hydroxy-2-quinolones
- Diacetone alcohol
Comparison: 4-Hydroxy-4-methyloxolan-3-one is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivityFor example, diacetone alcohol is commonly used as a solvent and synthetic intermediate, while this compound may have more specialized applications in research and industry .
Properties
CAS No. |
65675-14-1 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
4-hydroxy-4-methyloxolan-3-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)3-8-2-4(5)6/h7H,2-3H2,1H3 |
InChI Key |
VZPOQVFDCHJZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
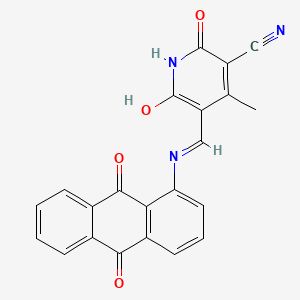
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)

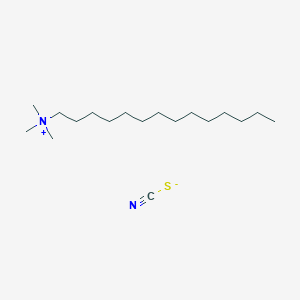

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

